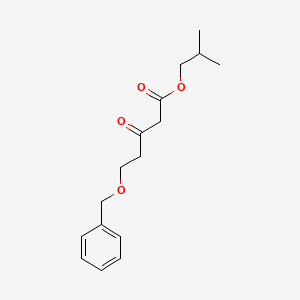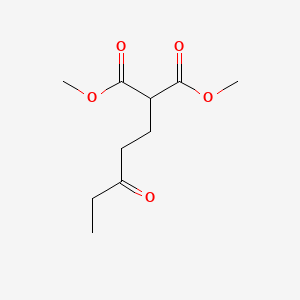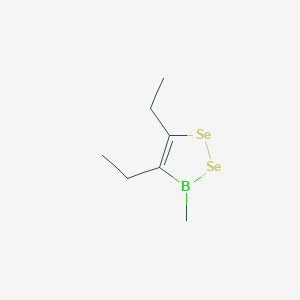
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is a unique organoselenium compound characterized by its boron-selenium heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole typically involves the reaction of diethylborane with selenium-containing precursors under controlled conditions. One common method includes the use of diethylborane and selenium powder in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in drug development, particularly in designing selenium-based therapeutics.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s boron-selenium structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-methyl-3H-1,2,3-dithienylborole
Uniqueness
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is unique due to its specific ethyl and methyl substitutions, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
103526-14-3 |
|---|---|
Formule moléculaire |
C7H13BSe2 |
Poids moléculaire |
265.9 g/mol |
Nom IUPAC |
4,5-diethyl-3-methyldiselenaborole |
InChI |
InChI=1S/C7H13BSe2/c1-4-6-7(5-2)9-10-8(6)3/h4-5H2,1-3H3 |
Clé InChI |
DGNXUHCGUPUWPX-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C([Se][Se]1)CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


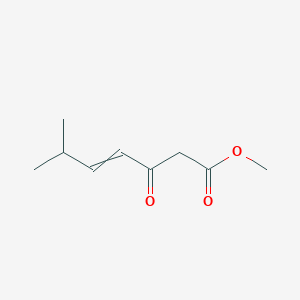
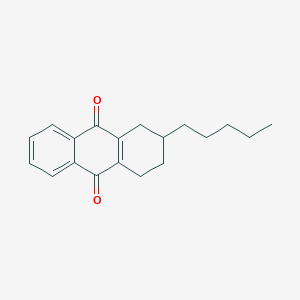
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

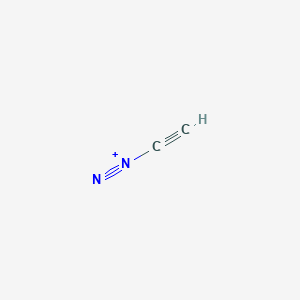
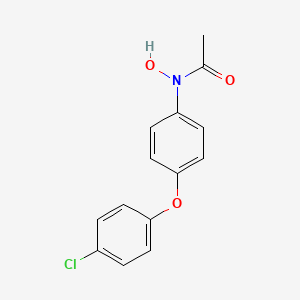

![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
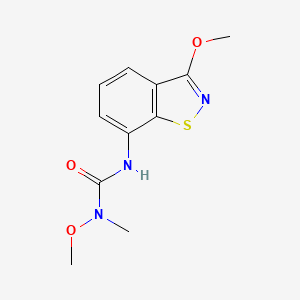
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)

![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
